Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate
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Overview
Description
Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate is a chemical compound with the molecular formula C₉H₁₄N₄O₄ and a molecular weight of 242.23 g/mol . This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate typically involves the nucleophilic substitution of a triazine derivative. One common method involves the reaction of 3,5-dihydroxy-1,2,4-triazine with butyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the triazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in a variety of substituted triazine derivatives .
Scientific Research Applications
Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The triazine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s hydroxyl groups and amino functionalities allow it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its biological activity .
Comparison with Similar Compounds
Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate can be compared with other triazine derivatives, such as:
2-Amino-4,6-dihydroxy-1,3,5-triazine: Similar structure but lacks the butyl ester group, which may affect its solubility and reactivity.
4,6-Dimethyl-2-amino-1,3,5-triazine: Contains methyl groups instead of hydroxyl groups, leading to different chemical properties and applications.
4,6-Di-tert-butyl-2-ethoxy-1,3,5-triazine: Features bulky tert-butyl groups, which can influence its steric and electronic properties.
Properties
IUPAC Name |
butyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-2-3-4-17-6(14)5-10-7-8(15)11-9(16)13-12-7/h2-5H2,1H3,(H,10,12)(H2,11,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBPRXHBKVNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CNC1=NNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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